molecular formula C12H10F6O2 B1336260 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid CAS No. 289686-70-0

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Cat. No. B1336260
M. Wt: 300.2 g/mol
InChI Key: ORLKRFYFNMCQIG-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a compound that features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a 2-methylpropanoic acid moiety. This structure suggests that the compound could exhibit unique physical and chemical properties due to the presence of the electron-withdrawing trifluoromethyl groups, which could affect its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of compounds related to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid can be complex due to the presence of trifluoromethyl groups. For instance, the synthesis of tris[3,5-bis(trifluoromethyl)phenyl]borane, a related compound, has been achieved on a practical scale, indicating the feasibility of synthesizing complex molecules with multiple trifluoromethyl substituents . Additionally, the preparation of 3,5-bis(trifluoromethyl)phenyl sulfones for use in the Julia-Kocienski olefination reaction suggests that the trifluoromethylated phenyl ring can be incorporated into various molecular frameworks .

Molecular Structure Analysis

The molecular structure of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is likely to be influenced by the trifluoromethyl groups, which are known to be highly electron-withdrawing. This can lead to a decrease in electron density on the phenyl ring and potentially affect the acidity of the propanoic acid moiety. The presence of these groups can also impact the overall molecular geometry and electronic distribution .

Chemical Reactions Analysis

Compounds with 3,5-bis(trifluoromethyl)phenyl groups have been shown to participate in various chemical reactions. For example, 3,5-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst in dehydrative amidation reactions , and 3,5-bis(trifluoromethyl)phenyl sulfones have been employed in the Julia-Kocienski olefination reaction . These studies demonstrate the reactivity of the trifluoromethylated phenyl ring in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid are not directly reported in the provided papers. However, the properties of related compounds suggest that the trifluoromethyl groups would confer high stability and potentially affect the compound's solubility and boiling point. For instance, fluorinated polyimides derived from a diamine containing a 3,5-bis(trifluoromethyl)phenyl group exhibit good solubility and thermal stability . The electron-withdrawing nature of the trifluoromethyl groups could also influence the acidity of the propanoic acid moiety, making it a stronger acid compared to its non-fluorinated analogs.

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLKRFYFNMCQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431524
Record name 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

CAS RN

289686-70-0
Record name 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
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Synthesis routes and methods I

Procedure details

A solution of 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionic acid, methyl ester (intermediate 69-184 mg) and potassium hydroxide (131 mg) in MeOH (2.5 mL) was heated to reflux for 1 hour, then it was allowed to cool to r.t. and acidified to pH=3 with 10% hydrochloric acid solution and extracted with AcOEt (2×10 mL). The combined organic extracts were dried and concentrated in vacuo to a residue which was purified by flash chromatography (CH/AcOEt from 8:2 to 6:4) to give the title compound (141 mg) as a white solid.
Quantity
126.5 (± 57.5) mg
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
126.5 (± 57.5) mg
Type
reactant
Reaction Step One
Quantity
131 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium hydroxide monohydrate (2.13 g, 50.6 mmol) was added to a suspension of methyl α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetate (Description 9, 5.3 g, 16.88 mmol) in methanol (60 mL), water (20 mL) and tetrahydrofuran (20 mL) and the mixture was degassed and stirred at room temperature for 3 days. The solvent was evaporated under reduced pressure and the residue was suspended in hydrochloric acid (1M). The mixture was extracted with ethyl acetate and the combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (5.05 g, 100%). 1H NMR (400 MHz, CDCl3) δ 7.84 (2H, s), 7.80 (1H, s), and 1.68 (6H, s).
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

A 185 ml stainless steel autoclave was charged under argon with 25 ml of dichloromethane, 22.30 ml (0.25 mol) of trifluoromethane sulfonic acid and 0.45 ml (25 mmol) of water. The autoclave was sealed and pressurized with 30 bar of carbon monoxide. Then under stirring a solution of 14.13 g (50 mmol) of 2-(3,5-bis-trifluoromethyl-phenyl)-propan-2-ol in 35 ml of dichloromethane was added with a pump within 50 min at 20° C. and the reaction mixture was stirred for additional 2 h. Thereafter the autoclave was vented and the biphasic reaction mixture was treated in an ice bath with a solution of 13.2 g of sodium hydroxide in 130 ml of water. The organic phase was removed and the aqueous phase was washed with dichloromethane. After filtration, 35 ml of 36.5% hydrochloric acid solution were added to the aqueous phase under stirring at 8-12° C. The resulting suspension was extracted twice with dicloromethane and, after drying with sodium sulfate, the organic phase was evaporated and the solid residue dried at room temperature and 10 mbar vacuum. 14.98 g of 2-(3,5-bis-trifluoromethylphenyl)-2-methyl-propionic acid were isolated as light brown crystals with m.p. 105.5-107° C. and 99.0% purity according to HPLC analysis.
[Compound]
Name
stainless steel
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.13 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
13.2 g
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
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2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Reactant of Route 3
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2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Reactant of Route 4
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Reactant of Route 5
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Reactant of Route 6
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Citations

For This Compound
2
Citations
S Hanessian, V Babonneau, N Boyer… - Bioorganic & Medicinal …, 2014 - Elsevier
The tachykinin NK 1 and NK 3 receptors are a novel drug target for schizophrenia in order to treat not only the positive and cognitive symptoms, but also the associated co-morbid …
Number of citations: 6 www.sciencedirect.com
AC Flick, HX Ding, CA Leverett, RE Kyne Jr… - Bioorganic & medicinal …, 2016 - Elsevier
New drugs introduced to the market every year represent privileged structures for particular biological targets. These new chemical entities (NCEs) provide insight into molecular …
Number of citations: 64 www.sciencedirect.com

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